Xanthorrhizol

Übersicht

Beschreibung

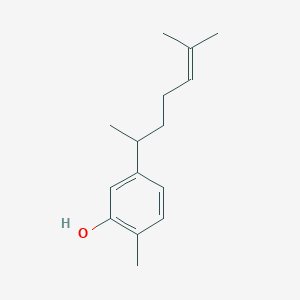

Xanthorrhizol is a bioactive bisabolane-type sesquiterpenoid predominantly isolated from the rhizomes of Curcuma xanthorrhiza Roxb. (Java turmeric), a plant traditionally used in Southeast Asia for its anti-inflammatory, antimicrobial, and hepatoprotective properties . Structurally, this compound features a phenolic hydroxyl group ortho to a methyl substituent on its aromatic ring, a critical feature for its pharmacological activity . It constitutes up to 46.3% of the essential oil extracted from C. xanthorrhiza rhizomes and demonstrates diverse biological effects, including anticancer, antioxidant, and antimicrobial activities .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Xanthorrhizol kann aus Curcuma xanthorrhiza mit verschiedenen Extraktionsmethoden isoliert werden. Eine solche Methode beinhaltet die ultraschallgestützte Extraktion unter Verwendung natürlicher tiefer eutektischer Lösungsmittel (NADES) auf Basis von Glucose und organischen Säuren wie Milchsäure, Apfelsäure und Zitronensäure. Die optimalen Bedingungen für diese Extraktion umfassen einen Wassergehalt von 30 % in Glucose/Milchsäure (1:3), ein Feststoff-zu-Flüssigkeits-Verhältnis von 1/15 g/ml und eine Extraktionszeit von 20 Minuten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Lösemittelextraktion mit Ethanol, gefolgt von einer Partitionierung zwischen n-Hexan und Wasser. Die organische Schicht wird dann mit Säure-Base-Reaktionen und Acetylierung behandelt, gefolgt von einer Fraktionierung mittels Flashchromatographie. Die Acetyl-Xanthorrhizol-Fraktion wird hydrolysiert und gereinigt, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Xanthorrhizol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von Epoxiden führen, während die Reduktion zu Alkohol-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Xanthorrhizol has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that it inhibits the growth of non-small cell lung carcinoma (A549) cells through modulation of key signaling pathways such as PI3K/AKT and NF-κB.

Key Findings:

- Cell Viability Reduction : this compound treatment significantly reduced A549 cell viability in a concentration-dependent manner, promoting apoptosis through oxidative stress mechanisms .

- Cytotoxicity Against Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), this compound exhibited cytotoxic effects with LC50 values ranging from 1.17 to 8.67 µg/mL depending on the specific cell line .

Antibacterial and Antimicrobial Effects

This compound's antibacterial properties have been extensively studied, particularly in the context of oral health. Its efficacy against various pathogenic bacteria suggests potential applications in dental care products.

Antibacterial Activity Table:

Antioxidant Activity

This compound also exhibits significant antioxidant properties, which contribute to its neuroprotective effects. Studies have shown that it can inhibit lipid peroxidation and reduce oxidative stress in neuronal cells.

Neuroprotective Effects:

- Oxidative Stress Reduction : this compound suppressed reactive oxygen species (ROS) generation in murine hippocampal HT22 cells .

- Comparative Antioxidant Activity : It demonstrated antioxidant activity comparable to known agents like probucol, with an IC50 of approximately 0.30 µg/mL against human LDL oxidation .

Potential Applications in Neurodegenerative Diseases

Emerging research suggests that this compound may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease due to its neuroprotective and antioxidant properties.

Case Studies:

Wirkmechanismus

Xanthorrhizol exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of proinflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly by attenuating the phosphorylation of c-Jun N-terminal kinases (JNKs), which inhibits the transcription of COX-2 and iNOS .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Sources

Xanthorrhizol belongs to the bisabolane sesquiterpenoid family, which includes structurally related compounds such as α-curcumene, ar-turmerone, germacrone, and curzerenone. These compounds are primarily isolated from Curcuma species but differ in functional groups and bioactivity (Table 1).

Table 1: Structural and Source Comparison of this compound and Related Compounds

Pharmacological Activities

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC values: 4–16 µg/mL) . Its mechanism involves disrupting bacterial membrane integrity and enhancing the efficacy of antibiotics like DHS via MscL channel modulation . In contrast, ar-turmerone shows weaker activity against S. aureus , while thymol (a monoterpenoid) has higher radical scavenging capacity but lower selectivity for Gram-positive bacteria .

Anticancer Mechanisms

This compound induces apoptosis in cancer cells via mitochondrial pathways, activating caspases-3/9 and modulating Bcl-2/p53 proteins . It synergizes with curcumin in MDA-MB-231 breast cancer cells, achieving 50% growth inhibition at 8.67 µg/mL . Comparatively, curcumin relies on ROS-JNK pathway inhibition, while ar-turmerone primarily targets NF-κB .

Antioxidant Activity

In DPPH assays, this compound (EC₅₀: 12.5 µM) outperforms derivatives lacking the phenolic -OH group (e.g., acetyl-xanthorrhizol) but is less potent than thymol (EC₅₀: 8.2 µM) . The hydroxyl group is critical for radical scavenging, as acetylation abolishes activity .

Pharmacokinetic Profiles

This compound has a plasma half-life (T½) of 7.76 hours, reaching peak concentration (Cₘₐₓ) of 1.58 µg/mL within 1.33 hours after oral administration . Its bioavailability exceeds that of curcumin , which suffers from rapid metabolism and poor absorption .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| T½ (half-life) | 7.76 h | |

| Cₘₐₓ | 1.58 µg/mL | |

| Tₘₐₓ | 1.33 h | |

| AUC (0–24 h) | 13.86 µg·h/mL |

Extraction and Stability

This compound is optimally extracted using ultrasound-assisted methods with NADES (natural deep eutectic solvents), such as glucose-lactic acid (GluLA), achieving yields 30% higher than ethanol maceration . Propanol and acetonitrile provide superior recovery rates (71–78%) in plasma samples compared to methanol or ethanol . In contrast, curcuminoids require polar solvents like acetone for efficient extraction .

Biologische Aktivität

Xanthorrhizol, a bioactive compound derived from the rhizome of Curcuma xanthorrhiza, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and viruses. Recent studies have elucidated its mechanisms of action and effectiveness.

- Mechanism of Action : this compound targets the SaMscL protein in Staphylococcus aureus, leading to cell lysis and efflux of cytoplasmic contents. This was demonstrated by a decrease in cell volume and dry weight upon treatment with this compound, indicating its potential as an antimicrobial agent .

- Efficacy Against Pathogens : It has shown effectiveness against foodborne pathogens and oral bacteria. For instance, it outperformed chlorhexidine in inhibiting Enterococcus faecalis under alkaline conditions, suggesting its utility in dental applications .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625% | |

| Enterococcus faecalis | Comparable to chlorhexidine | |

| E. coli | 0.5 mg/mL |

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines.

- Breast Cancer : In studies involving MCF-7 human breast cancer cells, this compound exhibited an EC50 value of 1.71 μg/mL, effectively inducing apoptosis through down-regulation of the anti-apoptotic protein Bcl-2 while increasing p53 levels . The compound's cytotoxicity was notably higher than that of tamoxifen.

- Non-Small Cell Lung Cancer : Research on A549 cells revealed that this compound significantly reduced cell viability in a concentration-dependent manner, further supporting its potential as an anticancer therapeutic .

| Cancer Cell Line | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.71 | Induction of apoptosis via Bcl-2 down-regulation |

| A549 | Not specified | Concentration-dependent growth inhibition |

Anti-inflammatory and Antioxidant Effects

This compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.

- Anti-inflammatory Activity : In vitro studies have shown that this compound suppresses the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits matrix metalloproteinases (MMPs), which are involved in inflammatory processes .

- Antioxidant Activity : this compound demonstrated comparable antioxidant activity to probucol against lipid peroxidation, with an IC50 value of 0.4 μg/mL. It effectively scavenges free radicals and protects neuronal cells from oxidative stress induced by glutamate .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial indicated that this compound could serve as an effective disinfectant for toothbrushes, potentially reducing caries incidence .

- Cancer Treatment Potential : In a comparative study with tamoxifen on breast cancer cells, this compound showed superior cytotoxicity, suggesting it could be a promising adjunct in cancer therapy .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to evaluate the antibacterial efficacy of xanthorrhizol against oral pathogens?

- Answer: Studies typically employ in vitro biofilm models using microtiter plates (e.g., 96-well format) and quantify metabolic activity via the XTT reduction assay. For example, this compound at 8–32 µg/mL reduced Candida albicans biofilm viability by 50–80% (SMIC50 and SMIC80 values) depending on biofilm maturity . Similar protocols are used for dental caries pathogens like Streptococcus mutans, with minimum inhibitory concentrations (MICs) determined via broth microdilution .

Q. How does this compound compare to conventional antimicrobial agents like chlorhexidine in eradicating biofilms?

- Answer: this compound at 1% concentration demonstrated equivalent efficacy to 2% chlorhexidine (CHX) in eradicating Enterococcus faecalis biofilms (98.18% vs. 97.67% eradication), as shown by colony-forming unit (CFU) counts and ANOVA/post-hoc Bonferroni tests (p<0.05) . However, its non-selective activity against both pathogenic and commensal oral flora requires further optimization .

Q. What extraction methods optimize this compound yield from Curcuma xanthorrhiza rhizomes?

- Answer: Supercritical CO₂ extraction (SCFE-CO₂) using the Taguchi method (L16 orthogonal array) achieves optimal yields: 8.0% oil yield at 15 MPa/50°C and this compound content of 128.3 mg/g oil at 25 MPa/50°C. This reduces experimental trials from 256 (full factorial) to 16 while maintaining precision (±0.1% error) . Ethanol-based solvent extraction and response surface methodology (RSM) with Box-Behnken designs are also validated for small-scale studies .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anticancer activity in colon cancer models?

- Answer: this compound induces G0/G1 and G2/M cell cycle arrest in HCT116 cells by downregulating cyclins (A, B1, D1) and CDKs (1, 2, 4) while upregulating p21/p26. Apoptosis is mediated via caspase activation, cytochrome c release, and PARP cleavage. ROS-mediated MAPK/JNK/p38 pathways further contribute to DNA fragmentation and anti-metastatic effects .

Q. How does this compound synergize with antifungal agents like amphotericin B against Candida species?

- Answer: Combination therapy with ½ MIC this compound and ½ MIC amphotericin B reduced C. albicans CFU by 99.9% (4-log reduction). Synergy is attributed to enhanced membrane permeability and disruption of biofilm extracellular matrices, as shown in XTT assays and checkerboard analyses .

Q. What experimental designs address contradictions in this compound’s selectivity against oral microbiota?

- Answer: While this compound inhibits S. mutans (MIC = 0.0625%), it also affects non-cariogenic species like S. sanguinis. Dual-biofilm co-culture models and RNA-seq analysis of quorum-sensing pathways (e.g., LuxS/AI-2) are recommended to elucidate species-specific responses .

Q. How do ROS and antioxidant pathways modulate this compound’s neuroprotective effects?

- Answer: In hippocampal neurons, this compound reduces glutamate-induced ROS by 60% and inhibits lipid peroxidation (IC₅₀ = 12.5 µM). It suppresses microglial inflammation by downregulating COX-2, iNOS, TNF-α, and IL-6 via NF-κB/MAPK inhibition, as quantified by ELISA and Western blot .

Q. What pharmacokinetic challenges limit this compound’s translational potential in vivo?

- Answer: Poor aqueous solubility and rapid hepatic metabolism (CYP3A4-mediated) reduce bioavailability. Nanoemulsion formulations (e.g., Tween 80/lecithin) improve stability, with a 3.2-fold increase in plasma half-life observed in murine models .

Q. Methodological Guidance

Q. How to standardize this compound quantification in plant extracts?

- Answer: HPLC with C18 columns and UV detection (210 nm) is validated for quantifying this compound (retention time = 12.3 min) and curcuminoids. Calibration curves (R² >0.99) using this compound standards (0.1–100 µg/mL) ensure reproducibility .

Q. What statistical approaches are optimal for analyzing dose-dependent biofilm eradication?

- Answer: One-way ANOVA with post-hoc Tukey tests (for ≥3 groups) or Student’s t-tests (for two groups) are standard. Non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates IC₅₀ values, while cluster analysis identifies biofilm maturity-phase-specific responses .

Q. Data Contradictions and Knowledge Gaps

- Contradiction: While this compound shows potent anti-biofilm activity in vitro, its efficacy in in vivo oral models is inconsistent due to saliva-mediated dilution and enzymatic degradation .

- Gaps: Limited data exist on long-term toxicity, pharmacokinetics in humans, and resistance mechanisms in target pathogens.

Eigenschaften

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30199-26-9 | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.